



Application Notes & Protocols: Preparation of ML141 Stock Solution in DMSO

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Compound of Interest		
Compound Name:	ML141	
Cat. No.:	B1676636	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase Cdc42.[1][2][3] It acts as an allosteric inhibitor with an IC50 of 200 nM and an EC50 of 2.1 μ M for wild-type Cdc42.[1][4] **ML141** has demonstrated selectivity for Cdc42 over other Rho GTPases such as Rac1, Rab2, and Rab7.[2][4] Due to its role in regulating cellular processes like cytoskeleton organization, cell cycle progression, and signal transduction, Cdc42 is a key target in various research areas, including cancer biology and cell migration.[4] These application notes provide a detailed protocol for the preparation of **ML141** stock solutions using dimethyl sulfoxide (DMSO) for in vitro experimental use.

Data Presentation: Chemical and Physical Properties of ML141

A summary of the key quantitative data for **ML141** is presented in the table below for easy reference.



Property	Value	Source
Molecular Formula	C22H21N3O3S	[1][2][4]
Molecular Weight	407.49 g/mol	[1][2][3]
CAS Number	71203-35-5	[2][4]
Appearance	White to off-white or yellow- white solid	[2][5][6]
Purity	≥98% (HPLC)	[4]
Solubility in DMSO	20 mg/mL to 100 mg/mL (49.08 mM to 245.40 mM)	[1][2][4][6]
Storage (Powder)	-20°C for up to 3 years	[1][2]
Storage (in DMSO)	-80°C for up to 6 months to 1 year	[1][2]

Experimental Protocols: Preparation of **ML141** Stock Solution

This protocol details the steps for preparing a concentrated stock solution of **ML141** in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[2][3]

Materials:

- ML141 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[1]



• Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

- Acclimate Reagents: Allow the ML141 powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weigh ML141: In a sterile microcentrifuge tube, carefully weigh the desired amount of ML141 powder. For example, to prepare a 10 mM stock solution, weigh out 4.075 mg of ML141 for every 1 mL of DMSO to be added.
- Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the ML141 powder.
- Dissolve the Compound:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, sonication is recommended to aid solubilization.
 [1] Some sources also suggest warming the solution.[5][7]
- Aliquot for Storage: Once the ML141 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freezethaw cycles which can degrade the compound.[1]
- Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year).[1] For short-term use, aliquots can be stored at -20°C for up to one month.[2]

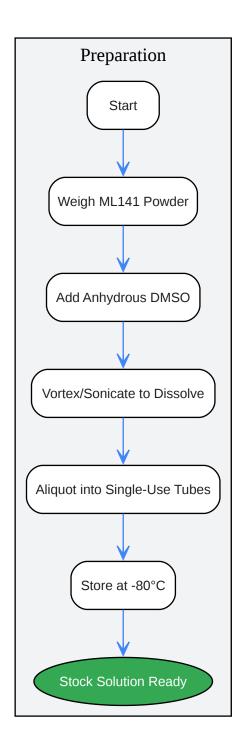
Important Considerations:

- The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same concentration of DMSO should be included in experiments.[1]
- Hygroscopic DMSO can significantly impact the solubility of ML141; therefore, it is recommended to use newly opened or properly stored anhydrous DMSO.[2][3]

Mandatory Visualizations:



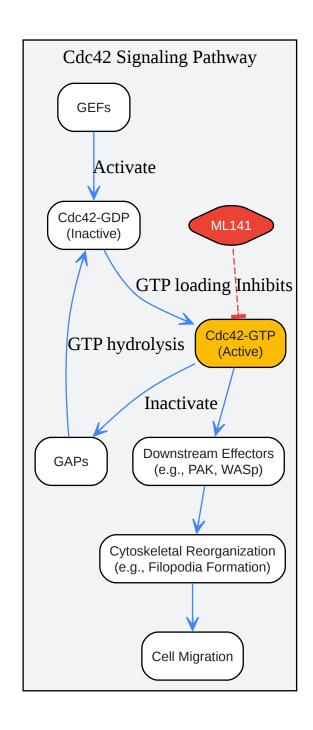
Below are diagrams illustrating the experimental workflow for preparing the **ML141** stock solution and the signaling pathway inhibited by **ML141**.



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Caption: Experimental workflow for preparing **ML141** stock solution.





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Caption: **ML141** inhibits the active, GTP-bound state of Cdc42.

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References

- 1. ML141 | CDK | Ras | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ML 141 | 71203-35-5 [chemicalbook.com]
- 6. Cdc42/Rac1 GTPase Inhibitor, ML141 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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